6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
CAS No.: 1272756-55-4
Cat. No.: VC2554235
Molecular Formula: C10H6BrNO3
Molecular Weight: 268.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1272756-55-4 |
|---|---|
| Molecular Formula | C10H6BrNO3 |
| Molecular Weight | 268.06 g/mol |
| IUPAC Name | 6-bromo-4-oxo-1H-quinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15) |
| Standard InChI Key | RZDAQYJACDJDSS-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br |
| Canonical SMILES | C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br |
Introduction
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a complex organic compound with a molecular formula of C₁₀H₆BrNO₃. It is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound, with a bromine atom at the sixth position and a carboxylic acid group at the eighth position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Applications
The synthesis of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves multi-step organic reactions, often starting from simpler quinoline derivatives. This compound can serve as a key intermediate in the synthesis of more complex molecules, potentially leading to pharmaceuticals or specialty chemicals.
Biological Activities
While specific biological activities of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid are not well-documented, compounds with similar structures have shown potential in antimicrobial and anticancer applications. For instance, quinoline derivatives are known for their ability to interact with biological targets, such as enzymes and receptors, which can lead to therapeutic effects .
Chemical Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrNO₃ |
| Melting Point | >300°C |
| Hazard | Irritant |
Potential Applications
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for complex molecules |
| Antimicrobial Research | Potential for antibacterial activity |
| Anticancer Research | Potential for cytotoxic effects against cancer cells |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume